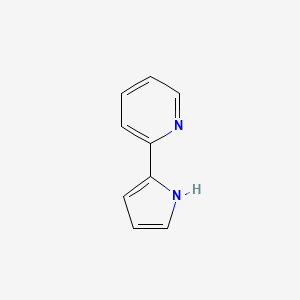
2-(1H-pyrrol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-pyrrol-2-yl)pyridine is a chemical compound with the molecular formula C9H8N2. It has a molecular weight of 144.17 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several stages. In one method, pyrrole is reacted with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by a reaction with zinc (II) chloride in tetrahydrofuran. The final stage involves further reactions with 2-bromo-pyridine .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes .Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Po/w (iLOGP) is 1.39, indicating its lipophilicity. It is soluble, with a solubility of 0.807 mg/ml or 0.0056 mol/l .科学的研究の応用
Proton Transfer Studies
Studies have shown that derivatives of 2-(1H-pyrrol-2-yl)pyridine exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer. These processes are critical for understanding molecular behaviors in various chemical environments (Vetokhina et al., 2012).
Coordination Chemistry and Complex Synthesis
This compound derivatives have been extensively used in coordination chemistry. Their applications include the creation of luminescent lanthanide compounds for biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Hydrogen Bonding Studies
Research on various (1H-pyrrol-2-yl)pyridines has revealed hydrogen-bonded arrangements with geometrically similar, nearly linear N-H...N hydrogen bonds. These studies are crucial for understanding intermolecular interactions in complex molecular systems (Noland, Cole, & Britton, 2003).
Advancements in Functional Materials
There have been significant developments in the chemistry of this compound derivatives for creating multi-functional materials. This includes applications in spin-crossover switches, biomedical sensors, soft materials, and catalysis (Halcrow, 2014).
Novel Synthetic Approaches
Flexible synthetic approaches have been developed for 1-(1H-pyrrol-3-yl)pyridinium salts, leading to new types of stable ylides and derivatives. These advancements contribute to the diversity of synthetic routes available for pyrrole-pyridine compounds (Khlebnikov et al., 2012).
Sensing and Probing Applications
Compounds derived from this compound have been reported to act as novel selective probes for ions like Zn2+ and Cd2+. These compounds demonstrate characteristics like dual-state emission, which is valuable in the development of new sensing materials (Gao et al., 2022).
Optical and Electronic Properties
Research on this compound derivatives includes the investigation of their optical and electronic properties. This is important for applications in areas like electroanalytic and spectroscopic technologies, where material properties like stability and redox behavior are critical (Mert, Demir, & Cihaner, 2013).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It has been suggested that similar compounds may interact with their targets through various mechanisms, including kinase inhibition
Biochemical Pathways
Related compounds such as pyrrolopyrazine derivatives have been shown to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, suggesting that 2-(1h-pyrrol-2-yl)pyridine may have similar effects .
生化学分析
Biochemical Properties
2-(1H-pyrrol-2-yl)pyridine has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of zinc complexes, which have been employed as highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones . This suggests that this compound may interact with enzymes and proteins involved in these biochemical reactions.
Molecular Mechanism
It is known that the compound can be involved in catalytic reactions, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized via oxidation and used in catalytic reactions , suggesting that it may have certain stability under specific conditions.
Metabolic Pathways
Given its involvement in catalytic reactions , it is plausible that it may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels.
特性
IUPAC Name |
2-(1H-pyrrol-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDTWNURWLVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
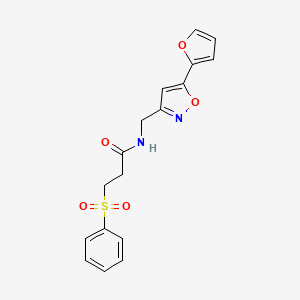

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2463555.png)
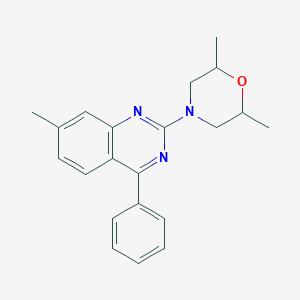

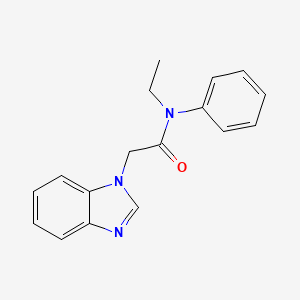

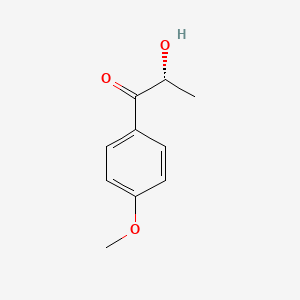

![methyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2463567.png)
![N,N-dimethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B2463568.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)
![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)
![8-Methoxy-3-(4-methylphenyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)
